3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Description
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic coumarin derivative characterized by a saturated tetracyclic benzo[c]chromen-6-one core with two butoxy substituents at positions 3 and 3.
Properties
IUPAC Name |
3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMJCEPBCCJWPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound classified within the benzo[c]chromen-6-one derivatives. Its molecular formula is , and it features two butoxy groups at the 3 and 4 positions of the chromene ring. This structure endows it with unique chemical properties and potential pharmacological applications. The compound has garnered attention for its diverse biological activities, which include anti-inflammatory, neuroprotective, and enzyme inhibitory effects.
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.4 g/mol |
| Purity | ≥95% |
1. Anti-inflammatory Activity
Research indicates that derivatives of benzo[c]chromen-6-one exhibit significant anti-inflammatory properties. Specifically, this compound has been shown to inhibit key inflammatory mediators. A study demonstrated its ability to reduce the production of pro-inflammatory cytokines in vitro.
2. Neuroprotective Effects
This compound has been evaluated for its neuroprotective capabilities. In a recent study involving HT-22 neuronal cells, it was found to enhance cell viability in the presence of corticosterone-induced neurotoxicity. The protective effect was attributed to the inhibition of phosphodiesterase II (PDE2), with an IC50 value of μM . This suggests potential therapeutic applications in neurodegenerative diseases.
3. Enzyme Inhibition
The compound has been tested for its inhibitory effects on various enzymes:
- PDE2 Inhibition : As mentioned earlier, it shows significant inhibitory activity against PDE2.
- Cholinesterase Inhibition : Similar compounds have demonstrated cholinesterase inhibition, which is crucial for treating Alzheimer's disease.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
-
Study on Neuroprotection :
- Objective : Assess neuroprotective effects against corticosterone-induced damage.
- Findings : Increased cell viability in HT-22 cells when treated with the compound at concentrations ranging from 6.25 to 25 μM.
- : The compound effectively protects neurons from stress-induced damage through PDE2 inhibition .
-
Anti-inflammatory Mechanism :
- Objective : Investigate the anti-inflammatory properties through cytokine profiling.
- Results : Significant reduction in TNF-alpha and IL-6 levels upon treatment with the compound.
- Implications : Potential use in inflammatory diseases.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Cholinesterase inhibition | |
| 1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Anti-inflammatory effects | |
| 3-(Pentyloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | Neuroprotective effects |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Lipophilicity
The compound’s saturated benzo[c]chromen-6-one core differentiates it from unsaturated analogs like URO-B. Saturation increases conformational flexibility and may enhance membrane permeability, a critical factor for CNS-targeted drugs .
Key Structural Comparisons:
Fluorescence Sensing Properties
THU-OH and URO-B exhibit selective "turn-off" fluorescence quenching in the presence of Fe(III) ions, attributed to hydroxyl groups acting as metal-binding sites . The 3,4-dibutoxy derivative, however, lacks hydroxyl groups, which may diminish its metal-binding affinity. However, the electron-rich butoxy groups could theoretically interact with metals via lone-pair electrons, though this remains unstudied in the provided evidence.
Fluorescence Response to Fe(III):
| Compound | Fluorescence Behavior | Key Functional Groups | Reference |
|---|---|---|---|
| THU-OH | Fe(III)-induced quenching | 3-hydroxy | |
| URO-B | Fe(III)-induced quenching | 3-hydroxy | |
| 3-Ethoxy derivatives | Not reported | 3-ethoxy |
Cytotoxicity and Cellular Uptake
THU-OH and URO-B demonstrate low cytotoxicity in neuroblastoma (SK-N-AS) and glioblastoma (DBTRG-05MG) cells, with efficient cellular uptake due to moderate lipophilicity . The 3,4-dibutoxy derivative’s higher lipophilicity may enhance membrane penetration but could also increase toxicity risks, a trade-off observed in other alkoxy-substituted coumarins .
Q & A
Q. What are the common synthetic routes for 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one?
Methodological Answer: The synthesis of benzo[c]chromen-6-one derivatives typically involves multi-step organic reactions. A validated approach for analogous compounds involves [3+3] cyclization reactions. For example, chalcone derivatives (synthesized from salicylaldehyde and acetophenone analogs) can react with ethyl acetoacetate under acidic conditions to form the chromenone core . Key steps include:
- Condensation: Formation of chalcone intermediates.
- Cyclization: Acid-catalyzed cyclization to construct the benzochromene scaffold.
- Functionalization: Introduction of alkoxy groups (e.g., dibutoxy) via nucleophilic substitution or etherification reactions.
Q. Table 1: Comparison of Synthetic Routes
| Method | Starting Materials | Yield (%) | Key Reference |
|---|---|---|---|
| [3+3] Cyclization | Chalcone, ethyl acetoacetate | 55–70 | Bull. Chem. Soc. Ethiop. |
| Multi-step substitution | Preformed chromenone core | 40–60 | Acta Cryst. |
Q. How is this compound characterized analytically?
Methodological Answer: Routine characterization employs:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR: Assigns proton and carbon environments (e.g., butoxy group signals at δ 0.8–1.7 ppm for CH2/CH3) .
- Mass Spectrometry (MS):
- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]+ for C21H26O4).
- X-ray Crystallography: Resolves crystal packing and stereochemistry for solid-state analysis .
Q. Table 2: Key Analytical Signatures
| Technique | Diagnostic Peaks/Features | Purpose |
|---|---|---|
| 1H NMR | δ 4.0–4.3 ppm (OCH2 of butoxy) | Substituent confirmation |
| HRMS | m/z 343.18 (C21H26O4+) | Molecular mass validation |
Q. What biological activities are reported for structural analogs?
Methodological Answer: While direct data on the target compound is limited, structurally related benzo[c]chromen-6-ones exhibit:
- Antioxidant Activity: Scavenging of reactive oxygen species (ROS) via phenolic or methoxy groups .
- Anti-inflammatory Effects: Inhibition of COX-2 or NF-κB pathways in in vitro assays .
- Anticancer Potential: Apoptosis induction in cancer cell lines (e.g., MTT assays on HeLa cells) .
Recommended Assays:
- In vitro ROS scavenging (DCFH-DA probe).
- Western blotting for apoptosis markers (e.g., caspase-3).
Q. What are the key reactivity patterns of the benzo[c]chromen-6-one core?
Methodological Answer: The core structure undergoes:
- Electrophilic Substitution:
- Oxidation:
- Chromenone carbonyl groups are resistant to oxidation, but side-chain alkanes may oxidize to ketones.
- Reduction:
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., BF3·Et2O) to enhance cyclization efficiency .
- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) for substitution reactions to improve reactivity.
- Purification: Employ gradient column chromatography (hexane:ethyl acetate) to isolate isomers.
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80–100°C (cyclization step) | Increases by 15–20% |
| Catalyst Load | 5 mol% BF3·Et2O | Reduces side products |
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model binding affinity with COX-2 (PDB ID: 5KIR) .
- QSAR Modeling: Correlate substituent electronegativity with antioxidant activity using Gaussian08.
Q. How should reactive intermediates be handled during synthesis?
Methodological Answer:
Q. How to address contradictions in reported physicochemical data?
Methodological Answer:
- Data Gap Analysis: Cross-reference peer-reviewed journals (e.g., Acta Cryst. ) over vendor databases.
- Experimental Replication: Reproduce melting point (DSC) and logP (HPLC) measurements to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
